molecular formula C7H11ClN2O B6588332 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1152505-36-6

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B6588332
CAS RN: 1152505-36-6
M. Wt: 174.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole, also known as 5-BCO, is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound, meaning it has multiple rings of atoms connected in a single molecule. 5-BCO is used in a variety of laboratory experiments, including chemical synthesis and drug development. It is also used in the production of other compounds, such as pharmaceuticals and agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole is not well understood. However, it is believed that it acts as a catalyst in the synthesis of other compounds. It is thought to be involved in the formation of covalent bonds between molecules, as well as the activation of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole are not well understood. However, it is believed that it may have some effect on the metabolism of certain compounds. It is also believed to be involved in the formation of covalent bonds between molecules, as well as the activation of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in the synthesis of other compounds. Its disadvantages include its potential toxicity, its instability in certain environments, and its potential to react with other compounds.

Future Directions

For 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole research include the development of new synthetic routes, the investigation of its biochemical and physiological effects, and the development of new applications for its use in scientific research. Additionally, further research into its potential toxicity and its potential to react with other compounds should be conducted. Finally, further research into its potential to act as a catalyst in the synthesis of other compounds should be conducted.

Synthesis Methods

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole can be synthesized in a variety of ways. The most common method is the reaction of 2-amino-5-chloro-1,3-dioxane with butan-2-ol. This reaction yields a mixture of 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole and other byproducts. Other synthetic routes include the reaction of 2-chloro-5-methyl-1,3-dioxane with butan-2-ol, and the reaction of 2-chloro-1,3-dioxane with butan-2-ol and a base.

Scientific Research Applications

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new drugs, as it can be used to create new chemical structures that can be tested for their therapeutic potential. 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole is also used in the study of enzyme kinetics, as it can be used to study the effects of certain enzymes on the metabolism of certain compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole involves the reaction of butan-2-yl hydrazine with chloroacetyl chloride, followed by cyclization with sodium methoxide.", "Starting Materials": [ "Butan-2-yl hydrazine", "Chloroacetyl chloride", "Sodium methoxide" ], "Reaction": [ "Step 1: Butan-2-yl hydrazine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 5-(butan-2-yl)-3-chloroacetyl-1,2,4-oxadiazole.", "Step 2: The intermediate is then cyclized with sodium methoxide in methanol to form the final product, 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole." ] }

CAS RN

1152505-36-6

Product Name

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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